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Executive Summary
RV01, also known as Betabart, is a first-in-class radiopharmaceutical therapeutic agent poised

to enter Phase 1 clinical trials in late 2025. It is a monoclonal antibody that targets the 4Ig

isoform of the B7H3 immune checkpoint molecule, conjugated to the beta-emitting radionuclide

Lutetium-177. B7H3 is overexpressed in a wide array of aggressive solid tumors, including

prostate cancer, and its presence is often correlated with poor clinical outcomes. RV01 is

engineered to deliver a precise, localized dose of radiation to B7H3-expressing cancer cells,

thereby aiming to maximize tumoricidal effects while minimizing off-target toxicity to healthy

tissues. This guide provides a comprehensive overview of RV01's core components, its

proposed mechanism of action within the tumor microenvironment (TME), and the foundational

preclinical evidence supporting its clinical development.

Introduction to RV01
RV01 is a novel investigational agent developed by Radiopharm Ventures, a collaboration

between Radiopharm Theranostics and MD Anderson Cancer Center. It represents a targeted

therapeutic strategy that combines the specificity of a monoclonal antibody with the cytotoxic

potential of a radionuclide.

Target: The 4Ig isoform of B7H3 (CD276), an immune checkpoint molecule. B7H3 is

minimally expressed in normal tissues but is aberrantly overexpressed in many cancers,
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where it is implicated in immune evasion and tumor progression.[1]

Therapeutic Payload: Lutetium-177 (¹⁷⁷Lu), a medium-energy beta-emitter with a half-life of

6.7 days. The beta particles emitted by ¹⁷⁷Lu travel a short distance in tissue, enabling

localized cell killing.[2] ¹⁷⁷Lu also emits low-energy gamma photons, which allows for non-

invasive imaging and dosimetry calculations.[2]

Preclinical studies have indicated promising results for RV01, including tumor shrinkage and

prolonged survival in animal models.[1] A notable characteristic of RV01 is its hepatic

clearance, which may mitigate the renal toxicity often associated with other

radiopharmaceuticals.[1]

The Role of B7H3 in the Tumor Microenvironment
B7H3 is a multifaceted immune checkpoint molecule that contributes to an immunosuppressive

TME and promotes tumor progression through various signaling pathways.[3][4] Understanding

the function of B7H3 is critical to appreciating the therapeutic rationale for RV01.

Immune Evasion
B7H3 is understood to play a significant role in suppressing anti-tumor immunity.[5] Its

overexpression on tumor cells can lead to:

Inhibition of T-cell function: B7-H3 is thought to deliver an inhibitory signal to T cells,

dampening their activation, proliferation, and cytotoxic activity.[5]

Modulation of Tumor-Associated Macrophages (TAMs): B7-H3 may influence the polarization

of TAMs towards an M2-like phenotype, which is associated with immunosuppression, tumor

promotion, and tissue remodeling.[5] It may also promote immunosuppression through the

CCL2-CCR2-M2 macrophage axis.[1]

Pro-Tumorigenic Signaling
Beyond its role in immune modulation, B7H3 directly promotes cancer cell proliferation,

survival, invasion, and metastasis by activating several key intracellular signaling pathways.[3]

[4]
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Caption: B7H3-mediated signaling pathways promoting tumorigenesis.

RV01 Mechanism of Action in the Tumor
Microenvironment
RV01's therapeutic effect is primarily driven by the targeted delivery of beta-radiation from ¹⁷⁷Lu

to B7H3-expressing tumor cells. This localized radiation induces DNA damage, leading to

cancer cell death.[6][7] Beyond direct cytotoxicity, this process is hypothesized to modulate the

TME in several ways.

// Nodes RV01 [label="RV01 (¹⁷⁷Lu-anti-B7H3)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

TumorCell [label="B7H3+ Tumor Cell", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Radiation

[label="Localized β-Radiation", shape=ellipse, style=filled, fillcolor="#FBBC05",

fontcolor="#202124"]; DNADamage [label="DNA Double-Strand Breaks", shape=ellipse,

style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CellDeath [label="Tumor Cell

Death\n(Apoptosis/Necrosis)", shape=ellipse, style=filled, fillcolor="#FBBC05",

fontcolor="#202124"]; AntigenRelease [label="Tumor Antigen Release", shape=ellipse,

style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAMPs [label="DAMPs Release",

shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; DC [label="Dendritic Cell

(DC) Activation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; TCell

[label="T-Cell Priming & Infiltration", shape=ellipse, style=filled, fillcolor="#F1F3F4",

fontcolor="#202124"]; ImmuneResponse [label="Anti-Tumor Immune Response",

shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RV01 -> TumorCell [label="Binding", color="#5F6368"]; TumorCell -> Radiation

[label="¹⁷⁷Lu Decay", color="#5F6368"]; Radiation -> DNADamage [color="#5F6368"];
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DNADamage -> CellDeath [color="#5F6368"]; CellDeath -> AntigenRelease [color="#5F6368"];

CellDeath -> DAMPs [color="#5F6368"]; AntigenRelease -> DC [color="#5F6368"]; DAMPs ->

DC [color="#5F6368"]; DC -> TCell [color="#5F6368"]; TCell -> ImmuneResponse

[color="#5F6368"]; }

Caption: Workflow for a preclinical tumor growth inhibition study.

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to

prevent rejection of human tumor xenografts.

Tumor Cell Implantation: B7H3-positive human cancer cells are implanted subcutaneously

into the flank of the mice.

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size

(e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

Treatment Administration: RV01, vehicle control, or other control antibodies are

administered, typically via a single intravenous injection.

Monitoring: Tumor dimensions and animal body weight are measured regularly. Animal

health is monitored throughout the study.

Endpoint: The study is concluded when tumors reach a maximum ethical size, or at a pre-

specified time point. Survival is also monitored.

Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to

compare treatment groups. Kaplan-Meier survival curves are generated.

In Vivo Biodistribution Study
Animal Model and Tumor Implantation: Similar to the efficacy study, tumor-bearing mice are

used.

Radiopharmaceutical Administration: A known activity of ¹⁷⁷Lu-RV01 is injected intravenously.

Time Points: Cohorts of mice are euthanized at various time points post-injection (e.g., 1, 4,

24, 48, 96, and 168 hours).
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Tissue Collection: Tumors, blood, and major organs (liver, kidneys, spleen, lungs, bone,

muscle, etc.) are harvested and weighed.

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a

gamma counter.

Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated

for each organ at each time point. This data provides insights into tumor targeting, clearance

routes, and potential off-target accumulation.

Assessment of Immune Cell Infiltration
Treatment and Tumor Collection: Tumors are harvested from treated and control mice at

specified time points after RV01 administration.

Immunohistochemistry (IHC) or Immunofluorescence (IF): Tumor sections are stained with

antibodies against immune cell markers (e.g., CD8 for cytotoxic T cells, CD68 for

macrophages, FoxP3 for regulatory T cells) to visualize and quantify immune cell infiltration.

Flow Cytometry: Tumors are dissociated into single-cell suspensions. Cells are then stained

with fluorescently labeled antibodies against various immune cell markers and analyzed by

flow cytometry to quantify the proportions of different immune cell populations.

Gene Expression Analysis: RNA is extracted from tumor tissue, and quantitative PCR

(qPCR) or RNA-sequencing is performed to measure the expression of genes associated

with different immune cell types and functions.

Future Directions and Clinical Translation
RV01 has received Investigational New Drug (IND) clearance from the U.S. Food and Drug

Administration (FDA), with a first-in-human Phase 1 clinical trial anticipated to commence in the

fourth quarter of 2025. [1]This trial will likely be a dose-escalation study in patients with various

B7H3-positive solid tumors to establish the safety, tolerability, and recommended Phase 2 dose

of RV01. Future studies will be crucial to confirm the preclinical findings in humans, to identify

the patient populations most likely to benefit from this therapy, and to explore potential

combination strategies with other immunotherapies or standard-of-care treatments.
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Conclusion
RV01 is a promising, next-generation radiopharmaceutical that leverages the overexpression of

B7H3 on solid tumors to deliver targeted radiation therapy. Its mechanism of action holds the

potential to not only directly kill cancer cells but also to favorably modulate the tumor

microenvironment, potentially stimulating a host anti-tumor immune response. While detailed

quantitative preclinical data remains proprietary, the qualitative descriptions of its efficacy and

unique biodistribution profile provide a strong rationale for its ongoing clinical development. The

forthcoming Phase 1 trial will be a critical step in evaluating the therapeutic potential of RV01
for patients with difficult-to-treat solid tumors.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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